molecular formula C12H17FN2O B181959 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 90096-38-1

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Cat. No. B181959
CAS RN: 90096-38-1
M. Wt: 224.27 g/mol
InChI Key: ONKAXBAMDYNOFH-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol” is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the fluorophenyl group suggests that it may have unique properties compared to other piperazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Attached to one of the nitrogen atoms would be a fluorophenyl group and an ethan-1-ol group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorophenyl and ethan-1-ol groups. The fluorine atom is highly electronegative, which could make the compound more reactive. The hydroxyl group (-OH) of the ethan-1-ol could potentially be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, while the ethan-1-ol group could provide some degree of solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Flunarizine Synthesis : Flunarizine is synthesized from compounds like 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol. It's used in treating migraines, dizziness, and epilepsy. Various synthesis methods include metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Crystal Structure Analysis : Studies have analyzed the crystal structure of compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, providing insights into their molecular configurations (Zhang, Zhai, Wan, Gong, & Jiang, 2011).

Biological and Pharmacological Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKAXBAMDYNOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541358
Record name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

CAS RN

90096-38-1
Record name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-(4-fluorophenyl)piperazine (7.24 g), potassium carbonate powder (13.9 g) and N,N-dimethylformamide (30 ml) was added dropwise ethylene bromohydrin (10.0 g) under stirring. The mixture was stirred at room temperature for 3 hours, diluted with 100 ml of water and extracted with ethyl ether. The ethyl ether layer was washed with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off and the residue was purified by silica gel chromatography [eluent: hexane-ethyl acetate (1:3)] to give 7.12 g (79.0%) of 4-(4-fluorophenyl)-1-piperazineethanol as an oil. IR(Neat): 3150 cm-1. NMR (CDCl3)δ: 2.47-2.80(6H, m), 2.97-3.20(4H, m), 3.10(1H, s), 3.65(2H, t, J=5.5), 6.71-7.13(4H, m).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chen, Y Qian, H Jia, Y Yu, H Zhang, J Shen… - Pharmacological …, 2020 - Springer
Background Prostate cancer (PCa) is the most common malignancy in men and in the absence of any effective treatments available. Methods For the development of potential …
Number of citations: 3 link.springer.com

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